Hydroxylamine, O,O'-(m-phenylenedimethylene)di-, dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

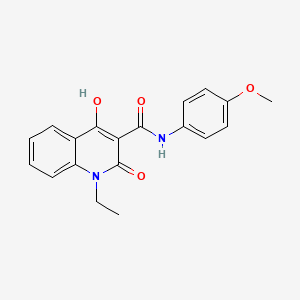

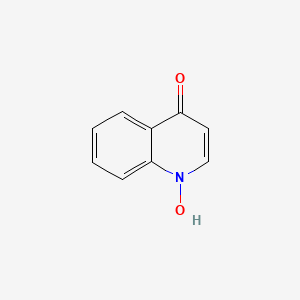

Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride is a chemical compound. It contains total 24 bond(s); 12 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 hydroxylamine(s) (aliphatic) . It is related to Hydroxylamine, O-(phenylmethyl)-, which has the molecular formula C7H9NO .

Synthesis Analysis

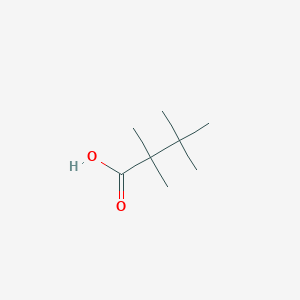

Hydroxylamine can be synthesized by several methods. One method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at 0 °C, providing O-tert-Butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation . Another method involves a plasma-electrochemical cascade pathway powered by electricity for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions .Molecular Structure Analysis

The molecular structure of Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride is complex, with multiple bonds and a six-membered ring . The related compound Hydroxylamine, O-(phenylmethyl)- has the molecular formula C7H9NO .Chemical Reactions Analysis

Hydroxylamine reacts as an oxygen nucleophile, most likely via its ammonia oxide tautomer, towards both phosphate di- and triesters of 2-hydroxypyridine . A Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .Physical And Chemical Properties Analysis

Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride has a molecular weight of 123.1525 . The related compound Hydroxylamine is a white hygroscopic crystalline solid, almost always provided and used as an aqueous solution .Mechanism of Action

Safety and Hazards

properties

CAS RN |

30777-80-1 |

|---|---|

Product Name |

Hydroxylamine, O,O'-(m-phenylenedimethylene)di-, dihydrochloride |

Molecular Formula |

C8H11Cl2NO2 |

Molecular Weight |

224.08 g/mol |

IUPAC Name |

3,5-dioxa-4-azabicyclo[5.3.1]undeca-1(11),7,9-triene;dihydrochloride |

InChI |

InChI=1S/C8H9NO2.2ClH/c1-2-7-4-8(3-1)6-11-9-10-5-7;;/h1-4,9H,5-6H2;2*1H |

InChI Key |

PHLAYKBAQFGEJI-UHFFFAOYSA-N |

SMILES |

C1C2=CC(=CC=C2)CONO1.Cl.Cl |

Canonical SMILES |

C1C2=CC(=CC=C2)CONO1.Cl.Cl |

Other CAS RN |

30777-80-1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1,2-dihydroindene-3,4'-1,3-oxazolidine]-2',5'-dione](/img/structure/B3050990.png)

![[(2-Ethoxyphenyl)methylideneamino]thiourea](/img/structure/B3050995.png)